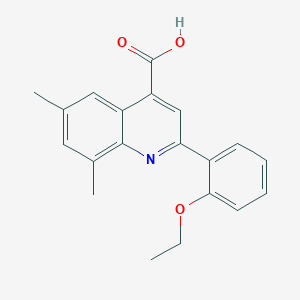

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Historical Development of Quinoline-4-carboxylic Acid Research

The exploration of quinoline-4-carboxylic acid derivatives traces its roots to the mid-19th century, when quinoline itself was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. Early synthetic efforts focused on modifying the quinoline core to enhance its chemical utility. The Pfitzinger and Doebner reactions emerged as foundational methods for synthesizing quinoline-4-carboxylic acids, enabling the introduction of carboxyl groups at the 4-position of the heterocyclic ring. These reactions typically involved the condensation of isatin derivatives with ketones or aldehydes under acidic conditions, though early iterations suffered from low yields and prolonged reaction times.

The structural diversification of quinoline-4-carboxylic acids gained momentum in the 20th century with the discovery of bioactive derivatives like quinine and chloroquine. The incorporation of alkyl and aryl substituents, such as the 2-ethoxyphenyl and 6,8-dimethyl groups in 2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-46-0), reflects deliberate attempts to optimize physicochemical properties and target selectivity. Modern advancements, including microwave-assisted synthesis and catalytic methodologies, have addressed historical limitations, enabling efficient production of complex derivatives.

Significance in Medicinal Chemistry

Quinoline-4-carboxylic acids occupy a pivotal role in drug discovery due to their structural versatility and broad-spectrum bioactivity. The 4-carboxylic acid moiety facilitates hydrogen bonding with biological targets, while substituents like the 2-ethoxyphenyl group enhance lipophilicity and membrane permeability. Key pharmacological attributes include:

These derivatives exhibit diverse therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory activities. The 6,8-dimethyl substitution pattern in particular may reduce metabolic degradation, extending plasma half-life compared to simpler quinoline analogs.

Research Scope and Current Challenges

Contemporary research on this compound focuses on three primary axes:

- Synthetic Methodology : Developing one-pot, solvent-free protocols to improve atom economy and reduce waste. For example, recent work demonstrates that Lewis acid catalysts can accelerate cyclocondensation steps by 40% compared to traditional heating.

- Structure-Activity Relationships : Systematic modification of the ethoxy and methyl groups to elucidate their roles in target engagement. Computational studies suggest the ethoxy group participates in π-π stacking with aromatic residues in enzyme active sites.

- Application Expansion : Investigating novel therapeutic indications beyond traditional antimicrobial uses, such as neurodegenerative disease modulation through metal chelation.

Persistent challenges include:

- Overcoming solubility limitations imposed by the hydrophobic quinoline core

- Mitigating off-target interactions caused by the planar aromatic system

- Scaling laboratory-scale syntheses for industrial production while maintaining stereochemical integrity

Ongoing efforts to address these issues combine computational modeling, high-throughput screening, and green chemistry principles.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-18-8-6-5-7-14(18)17-11-16(20(22)23)15-10-12(2)9-13(3)19(15)21-17/h5-11H,4H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWCLZQDGXPHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the quinoline core. This is followed by carboxylation to introduce the carboxylic acid group at the 4-position of the quinoline ring. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, exhibit significant anticancer properties. The mechanisms of action often involve:

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for cancer treatment.

Case Study : A comparative study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines. Results demonstrated that compounds similar to this compound led to significant cell cycle arrest and apoptosis in treated cells.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its efficacy against bacterial and fungal strains is attributed to its ability to disrupt microbial cell functions.

- Broad-Spectrum Activity : Quinoline derivatives are known for their activity against a range of pathogens.

Case Study : Antimicrobial testing revealed that this compound exhibited dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections.

Anti-inflammatory Effects

Evidence suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Mechanism of Action : The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Applications in Drug Design

The unique structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with biological macromolecules enhances its potential as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to inhibit certain enzymes involved in microbial metabolism contributes to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Position and Electronic Effects

- 2-Ethoxyphenyl vs. 4-Ethoxyphenyl : The ethoxy group at the ortho position (2-ethoxy) in the target compound introduces steric hindrance and alters electronic distribution compared to para-substituted analogs (e.g., 4-ethoxy, CAS 438230-44-5). This may influence binding to biological targets, such as bacterial enzymes or DNA gyrase, by modifying π-π stacking or hydrogen-bonding interactions .

- Ethoxy vs. Methoxy : Replacing ethoxy (C₂H₅O) with methoxy (CH₃O) reduces hydrophobicity and molecular weight (e.g., 307.34 g/mol for 2-methoxy vs. 321.37 g/mol for 2-ethoxy). Methoxy derivatives (e.g., CAS 351357-29-4) may exhibit higher solubility but lower membrane permeability .

Antibacterial Activity In a study of 2-phenylquinoline-4-carboxylic acid derivatives, 5a4 (2-phenyl-6,8-dimethyl) showed a MIC of 64 µg/mL against Staphylococcus aureus, while 5a7 (substituents unspecified) had a MIC of 128 µg/mL against Escherichia coli . Although direct data for the target compound are lacking, the presence of 6,8-dimethyl groups and a 2-ethoxyphenyl moiety may enhance activity against Gram-positive bacteria due to increased lipophilicity and membrane penetration .

Synthetic Accessibility The target compound can be synthesized via Doebner reaction, amidation, or Pd-catalyzed cross-coupling, similar to methods used for analogs like 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (CAS 444565-52-0) . Ethoxy groups generally require longer reaction times compared to methoxy due to steric effects .

Biological Activity

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone substituted with an ethoxyphenyl group and carboxylic acid functionality. This structural configuration is believed to contribute to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity by binding to active sites. This can lead to conformational changes that affect enzyme function.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular processes such as proliferation and apoptosis .

- Cell Signaling Pathways : The compound modulates cell signaling pathways, impacting cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated efficacy against various pathogens, suggesting that this compound may possess similar activities .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of quinoline derivatives on cancer cell lines. The compound's structure allows it to exert anti-proliferative effects on specific cancer types, with varying degrees of potency depending on the concentration used. Notably, higher concentrations lead to increased cytotoxicity but may also result in adverse effects on normal cells .

Case Studies

- Antileishmanial Activity : A study synthesized various quinoline derivatives and evaluated their antileishmanial properties. While specific data on this compound was not presented, related compounds showed promising results against Leishmania species .

- Cytotoxic Effects in Cancer Models : Research involving quinoline derivatives revealed that certain modifications could enhance cytotoxicity against breast cancer cell lines (MCF-7). The findings suggest that the presence of specific substituents can significantly influence the biological activity of related compounds .

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses can lead to significant biochemical changes. Long-term exposure studies indicate potential for sustained alterations in gene expression and metabolic activity.

Comparative Analysis Table

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with amines to form intermediate quinoline cores. For example, analogous compounds (e.g., ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) are synthesized via cyclization under reflux with diphenyl ether (60–99% yield) . Critical parameters include:

- Temperature : Elevated temperatures (e.g., 90°C) enhance cyclization efficiency.

- Catalysts : Acidic or basic conditions (e.g., NaOH in methanol) for hydrolysis of esters to carboxylic acids (86.5% yield) .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the structural uniqueness of this compound validated, and what techniques are employed?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid was characterized via single-crystal X-ray diffraction (R factor = 0.049), confirming bond lengths and angles . Complementary techniques include:

- NMR Spectroscopy : To verify substituent positions (e.g., ethoxy and methyl groups).

- Mass Spectrometry : For molecular weight confirmation (e.g., [M+H]+ peaks).

Q. What initial biological screening assays are suitable for evaluating its antimicrobial activity?

- Methodological Answer : Use standardized microbiological assays such as:

- Agar Diffusion : Measure zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations.

Comparative studies show that methyl and ethoxy substitutions enhance activity, as seen in 4-ethoxy-6,7-dimethylquinoline-2-carboxylic acid (active against B. subtilis and C. albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct analysis via HPLC or TLC is critical. Strategies include:

Q. What mechanistic insights explain the compound’s interaction with topoisomerase enzymes?

- Methodological Answer : Molecular docking studies on analogous quinoline derivatives (e.g., ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate) reveal:

- Binding Pockets : Hydrophobic interactions between methyl/ethoxy groups and enzyme pockets.

- Hydrogen Bonding : Carboxylic acid groups form H-bonds with catalytic residues (e.g., Tyr-122 in topoisomerase II) .

Experimental validation via enzyme inhibition assays (IC50 values) and mutagenesis studies can confirm these interactions.

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Resolve discrepancies through:

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, cell lines).

- Structural Confirmation : Verify compound purity via HPLC and crystallography to rule out isomer interference .

- Meta-Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using quantitative structure-activity relationship (QSAR) models .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability can be improved via:

- pH Adjustment : Buffered solutions (pH 6–8) minimize hydrolysis of the carboxylic acid group.

- Lyophilization : Freeze-drying for long-term storage.

- Protective Groups : Temporarily esterify the carboxylic acid during formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.